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Introduction
Ritlecitinib, as its tosylate salt, is a first-in-class, orally bioavailable, irreversible dual inhibitor of

Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC)

family of kinases.[1] Developed by Pfizer, it has received approval for the treatment of severe

alopecia areata.[2][3] Its unique mechanism of selectively targeting JAK3 over other JAK

isoforms and its additional activity against TEC family kinases offer a nuanced approach to

immunomodulation.[4] This technical guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and key experimental methodologies related to

ritlecitinib tosylate.

Chemical Structure and Properties
Ritlecitinib tosylate is an organosulfonate salt formed from the equimolar combination of

ritlecitinib and 4-toluenesulfonic acid.[2]
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Image of the chemical structure of ritlecitinib tosylate Ritlecitinib tosylate chemical structure

Physicochemical Properties
A summary of the key physicochemical properties of ritlecitinib and its tosylate salt is presented

in the table below.

Property Value Reference

IUPAC Name

1-{(2S,5R)-2-methyl-5-[(7H-

pyrrolo[2,3-d]pyrimidin-4-

yl)amino]piperidin-1-yl}prop-2-

en-1-one 4-methylbenzene-1-

sulfonic acid

[5]

CAS Number 2192215-81-7 [6]

Molecular Formula C22H27N5O4S [6]

Molecular Weight 457.55 g/mol [6]

Appearance
White to off-white to pale pink

solid
[7][8]

Melting Point 199°C [9]

Solubility

Freely soluble in water;

Soluble in DMSO (83.33

mg/mL)

[7][8][10]

pKa (Strongest Acidic) 13.59 [11]

pKa (Strongest Basic) 6.6 [11]

LogP (pH 4) 0.445 [12]

LogP (pH 7) 1.50 [12]

LogP (pH 9) 1.40 [12]

Spectroscopic Data
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While detailed spectra are not publicly available, characterization would involve standard

analytical techniques.

¹H NMR (400 MHz, DMSO-d6): Expected signals would correspond to the protons on the

pyrrolopyrimidine, piperidine, and acryloyl moieties of ritlecitinib, as well as the tosyl group.

¹³C NMR (100 MHz, DMSO-d6): Expected signals would align with the carbon environments

in both the ritlecitinib and tosylate structures.

Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be expected to

show a parent ion for the ritlecitinib free base.

Mechanism of Action
Ritlecitinib exerts its therapeutic effect through the irreversible inhibition of JAK3 and the TEC

family of kinases.[13]

JAK3 Inhibition and the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is

crucial for cytokine signaling that governs immune cell development, activation, and

differentiation. Ritlecitinib's high selectivity for JAK3 is attributed to its covalent binding to a

unique cysteine residue (Cys-909) in the ATP-binding site of JAK3. Other JAK family members

(JAK1, JAK2, and TYK2) possess a serine at the equivalent position, which does not permit

this irreversible interaction, thus conferring selectivity.[14] By inhibiting JAK3, ritlecitinib blocks

the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and

IL-21, which are critical for lymphocyte function.[4][9] This disruption of the signaling cascade

prevents the phosphorylation and activation of downstream STAT proteins, ultimately

modulating the immune response.[13]
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Figure 1: Ritlecitinib's inhibition of the JAK/STAT signaling pathway.
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TEC Family Kinase Inhibition
Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, TEC, RLK, and

BMX.[14] This is due to the presence of a cysteine residue in these kinases at a position

analogous to Cys-909 in JAK3.[14] TEC kinases are involved in the signaling pathways of

various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).

[14] By inhibiting these kinases, ritlecitinib can further modulate the immune response by

affecting T-cell and B-cell activation and function.
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Figure 2: Ritlecitinib's inhibition of TEC family kinase signaling.

Quantitative Data
In Vitro Kinase Inhibition
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of ritlecitinib

against various kinases.

Kinase IC50 (nM) Reference

JAK3 33.1 [14]

JAK1 > 10,000 [14]

JAK2 > 10,000 [14]

TYK2 > 10,000 [14]

RLK 155 [14]

ITK 395 [14]

TEC 403 [14]

BTK 404 [14]

BMX 666 [14]

In Vitro STAT Phosphorylation Inhibition
Ritlecitinib inhibits cytokine-induced STAT phosphorylation in human whole blood.

Cytokine (STAT) IC50 (nM) Reference

IL-2 (STAT5) 244 [15]

IL-4 (STAT6) 340 [15]

IL-7 (STAT5) 407 [15]

IL-15 (STAT5) 266 [15]

IL-21 (STAT3) 355 [15]

Human Pharmacokinetic Properties
The pharmacokinetic parameters of ritlecitinib following oral administration in humans are

summarized below.
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Parameter Value Reference

Oral Bioavailability ~64% [16]

Tmax (Time to Peak Plasma

Concentration)
~1 hour [16]

Plasma Protein Binding ~14% [16]

Terminal Half-life 1.3 - 2.3 hours [16]

Volume of Distribution (steady

state)
73.8 L [13]

Systemic Clearance 43.7 L/h [13]

Metabolism
CYP3A, CYP2C8, CYP1A2,

CYP2C9, and various GSTs
[16]

Excretion

~66% in urine, ~20% in feces

(4% as unchanged drug in

urine)

[16]

Experimental Protocols
Synthesis and Purification of Ritlecitinib Tosylate
The synthesis of ritlecitinib is a multi-step process.[17] An improved process development and

scale-up has been described, which avoids costly catalysts and chromatographic purifications.

[18]

Key steps in an improved synthesis include:

Hydrogenation: Replacement of PtO2 with a 5% Rh/C catalyst for pyridine hydrogenation.

[18]

Chiral Resolution: Diastereomeric salt crystallization to isolate the enantiomerically pure cis-

isomer.[18]

Amidation: High-yielding amidation via Schotten-Baumann conditions.[18]
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Tosylate Salt Formation and Crystallization: A reproducible crystallization procedure to form a

stable crystalline tosylate salt suitable for formulation.[18]

Purification: The final product is typically purified by crystallization. A study on the impact of

process impurities on the crystallization of ritlecitinib tosylate highlights the importance of

controlling oligomeric impurities to ensure proper crystal growth.[19]

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol is a generalized representation based on common kinase assay methodologies.

Reagents and Materials:

Recombinant human kinases (JAK3, TEC family, etc.)

Kinase-specific peptide substrate

ATP

Ritlecitinib tosylate (serially diluted)

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well assay plates

Procedure:

Add kinase, peptide substrate, and ritlecitinib tosylate (or vehicle control) to the wells of

the assay plate.

Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for

inhibitor binding.

Initiate the kinase reaction by adding ATP.
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Incubate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using the detection reagent,

following the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each ritlecitinib concentration and determine the IC50

value using non-linear regression analysis.

STAT Phosphorylation Assay in Human Whole Blood
(Representative Protocol)
This protocol is based on descriptions of intracellular flow cytometry assays.[20]

Reagents and Materials:

Freshly collected human whole blood (heparinized)

Ritlecitinib tosylate (serially diluted)

Cytokines (e.g., IL-2, IL-15)

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5)

Flow cytometer

Procedure:

Aliquot whole blood into tubes.

Add ritlecitinib tosylate at various concentrations and incubate (e.g., 30 minutes at

37°C).
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Stimulate the cells by adding the appropriate cytokine and incubate (e.g., 15 minutes at

37°C).

Fix the cells by adding fixation buffer.

Lyse red blood cells and permeabilize the remaining cells with permeabilization buffer.

Stain the cells with the anti-phospho-STAT antibody.

Acquire data on a flow cytometer.

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the

lymphocyte population.

Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

Analytical Methods
A stability-indicating UHPLC-DAD-MS/MS method has been developed for the analysis of

ritlecitinib and its degradation products.[21]

Instrumentation: Ultra High-Performance Liquid Chromatography with a Diode Array Detector

and Tandem Mass Spectrometry.

Column: A C18 stationary phase is commonly used.

Mobile Phase: A gradient of an aqueous solution with an acidic modifier (e.g., formic acid)

and an organic solvent (e.g., acetonitrile) is typical.[21]

Detection: DAD for quantification and MS/MS for identification and structural elucidation of

the parent compound and any impurities or degradants.

Experimental and Logical Workflows
Workflow for Kinase Selectivity Profiling
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Kinase Selectivity Profiling Workflow
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Figure 3: A logical workflow for determining the kinase selectivity profile of ritlecitinib.

Conclusion
Ritlecitinib tosylate is a highly selective, irreversible dual inhibitor of JAK3 and TEC family

kinases with a well-characterized chemical structure and pharmacological profile. Its unique

mechanism of action provides a targeted approach to immunomodulation for the treatment of

autoimmune diseases such as alopecia areata. The data and methodologies presented in this

guide offer a comprehensive technical resource for researchers and professionals in the field of

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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